molecular formula C8H8Cl2N2O2 B2913850 [(3,4-dichlorophenyl)methoxy]urea CAS No. 338404-19-6

[(3,4-dichlorophenyl)methoxy]urea

Cat. No.: B2913850
CAS No.: 338404-19-6
M. Wt: 235.06
InChI Key: YFVWOCCXPDDVER-UHFFFAOYSA-N
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Description

Product Name: [(3,4-Dichlorophenyl)methoxy]urea CAS Registry Number: 338404-19-6 Molecular Formula: C 8 H 8 Cl 2 N 2 O 2 Molecular Weight: 235.06 g/mol This compound is a urea derivative featuring a (3,4-dichlorophenyl)methoxy functional group. It is structurally related to a class of substituted phenylurea compounds, which include well-characterized herbicides such as Linuron (a 1-methoxy-1-methyl derivative) and Diuron (a 1,1-dimethyl derivative) . These related compounds are known to act as inhibitors of photosynthesis by targeting the D1 protein in the photosystem II complex of plants . As such, this compound is of significant interest in agricultural research for the study of herbicide mechanisms and the development of weed management strategies. Researchers may also utilize this chemical as a key intermediate or building block in synthetic organic chemistry and for the development of novel active compounds. Handling and Usage: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Datasheet (SDS) and conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVWOCCXPDDVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CONC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,4 Dichlorophenyl Methoxy Urea

Precursor Synthesis and Derivatization Approaches for 3,4-Dichlorophenyl Methanol (B129727) Intermediates

The foundation of synthesizing [(3,4-dichlorophenyl)methoxy]urea lies in the preparation of the 3,4-dichlorophenyl methanol intermediate. This section details the synthetic routes to this key precursor and subsequent modifications to its methoxy (B1213986) group.

Synthetic Pathways to 3,4-Dichlorophenyl Methanol

3,4-Dichlorobenzyl alcohol, the precursor to the methoxy derivative, can be synthesized through various methods. google.comsigmaaldrich.comsigmaaldrich.com One common approach involves the reduction of the corresponding carboxylic acid or its halide derivative. google.com For instance, 3,5-dichlorobenzoyl chloride can be reduced to 3,5-dichlorobenzyl alcohol using sodium borohydride. prepchem.com Another method is the catalytic hydrogenation of the corresponding benzaldehyde. google.com

A two-stage process for preparing 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride has also been described. google.comgoogle.com This process involves an initial reaction with a water-soluble salt of an organic acid, such as sodium acetate (B1210297), in the presence of a phase transfer catalyst to form the corresponding ester. google.com This intermediate ester is then hydrolyzed using a strong base, like sodium hydroxide, to yield the final alcohol. google.com This two-step approach is advantageous as it avoids the formation of bis-2,4-dichlorobenzyl ether, an impurity that can form during direct hydrolysis of the chloride. google.comgoogle.com

Starting MaterialReagentsProductRef.
3,5-Dichlorobenzoyl chlorideSodium borohydride3,5-Dichlorobenzyl alcohol prepchem.com
2,4-Dichlorobenzyl chloride1. Sodium acetate, phase transfer catalyst; 2. Sodium hydroxide2,4-Dichlorobenzyl alcohol google.com
p-Tolyl aldehydeReducing agentp-Tolyl alcohol chemicalbook.com

Functionalization of the Methoxy Moiety

The methoxy group plays a significant role in the biological activity and properties of many drug molecules. researchgate.netnih.govnih.govdrughunter.com Its presence can influence ligand-target binding, physicochemical characteristics, and metabolic properties. researchgate.netnih.gov Functionalization of the methoxy group, or the precursor hydroxyl group, is a key step in the synthesis of more complex molecules. The hydroxyl group of the benzyl (B1604629) alcohol can be converted to a methoxy group through Williamson ether synthesis, where the alcohol is treated with a base to form an alkoxide, which then reacts with a methylating agent like methyl iodide.

Derivatization of the hydroxyl group is a common strategy in chemical analysis to improve detection. For example, alcohols can be derivatized with reagents like phenyldimethylchlorosilane to create silyl (B83357) ethers, which are more volatile and have better chromatographic properties. nih.gov While not directly leading to the methoxy group, this highlights the reactivity of the hydroxyl group for functionalization.

Urea (B33335) Formation Reactions in the Context of this compound Synthesis

The formation of the urea bond is a critical step in the synthesis of the target compound. This can be achieved through both classical and more modern chemical reactions.

Classical Urea Synthesis Routes Applied to Methoxyamine Derivatives

The traditional and most common method for urea synthesis involves the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.commdpi.com In the context of this compound, this would involve the reaction of methoxyamine with 3,4-dichlorophenyl isocyanate. The isocyanate itself can be generated from the corresponding amine via treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govcommonorganicchemistry.com CDI is often preferred as a safer alternative to the highly toxic phosgene. nih.govcommonorganicchemistry.com

Another classical approach is the reaction of an amine with a carbamate (B1207046), such as a phenyl carbamate. commonorganicchemistry.com The Curtius rearrangement of an acyl azide (B81097) can also be employed to generate an isocyanate in situ, which then reacts with an amine to form the urea. commonorganicchemistry.comorganic-chemistry.org

Reagent 1Reagent 2ProductRef.
AmineIsocyanateUrea nih.govcommonorganicchemistry.commdpi.com
AmineN,N'-Carbonyldiimidazole (CDI) then another amineUnsymmetrical Urea nih.govcommonorganicchemistry.com
Acyl azideHeat or photolysis (Curtius rearrangement) then amineUrea commonorganicchemistry.comorganic-chemistry.org

Novel Reagents and Conditions for Urea Bond Formation

In recent years, new methods for urea synthesis have been developed to overcome the limitations and safety concerns of classical routes. nih.govresearchgate.net These include transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) can produce aryl isocyanates, which then react with amines to form ureas. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a viable method. One such method involves the reaction of isocyanides with O-benzoyl hydroxylamines in the presence of a copper salt to generate unsymmetrical ureas. nih.gov Another novel approach utilizes CO2 as a C1 building block for urea synthesis under atmospheric pressure and at room temperature, offering a greener alternative. organic-chemistry.org Furthermore, a one-pot synthesis of ureas from Boc-protected amines has been developed, utilizing 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ. acs.org

Total Synthesis of this compound

The total synthesis of this compound would logically proceed by first preparing the key intermediates, 3,4-dichlorobenzyl alcohol and methoxyamine.

Synthesis of 3,4-Dichlorobenzyl Alcohol : This can be achieved by the reduction of 3,4-dichlorobenzaldehyde (B146584) or through the two-step hydrolysis of 3,4-dichlorobenzyl chloride as previously described. google.com

Formation of 3,4-Dichlorobenzyl Methoxyamine : The 3,4-dichlorobenzyl alcohol is first converted to a leaving group, for example, by reaction with thionyl chloride to form 3,4-dichlorobenzyl chloride. ijcea.org This chloride can then react with methoxyamine. Alternatively, the alcohol can be used in a Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis and methylation.

Urea Formation : The final step involves the formation of the urea. A common method would be to react 3,4-dichlorophenyl isocyanate with methoxyamine. The 3,4-dichlorophenyl isocyanate can be prepared from 3,4-dichloroaniline (B118046) and phosgene or a phosgene equivalent.

A documented synthesis of benzyloxyurea (B188258) derivatives provides a relevant synthetic strategy. jst.go.jp In this method, a substituted benzyl chloride reacts with acetoxime in the presence of sodium ethoxide. The resulting O-benzylacetoxime is then hydrolyzed with concentrated HCl to yield the corresponding O-benzylhydroxylamine (a methoxyamine analog). jst.go.jp This hydroxylamine (B1172632) is then reacted with 4-nitrophenyl chloroformate to form a carbamate intermediate, which subsequently reacts with an aniline (B41778) to produce the final N,N'-disubstituted urea. jst.go.jp This general pathway could be adapted for the synthesis of this compound.

Convergent and Linear Synthetic Schemes

The construction of this compound is most efficiently approached through a linear synthetic scheme. Linear synthesis involves the sequential modification of a starting material until the final product is achieved. In contrast, a convergent synthesis would involve the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For a relatively small molecule like this compound, a linear approach is generally more practical.

A highly plausible linear pathway involves the reaction of an appropriately substituted isocyanate with an amine. Specifically, the reaction between 3,4-dichlorophenyl isocyanate and methoxyamine would directly yield the target compound. This method is analogous to established procedures for synthesizing other disubstituted ureas. prepchem.comprepchem.com

Proposed Linear Synthetic Scheme:

Step 1: Synthesis of 3,4-dichlorophenyl isocyanate (if not commercially available) This intermediate is typically prepared from 3,4-dichloroaniline , often through a reaction with phosgene or a phosgene equivalent.

Step 2: Formation of the Urea Linkage The core reaction involves the nucleophilic addition of the amino group of methoxyamine to the electrophilic carbonyl carbon of 3,4-dichlorophenyl isocyanate .

The reaction proceeds as follows: Cl₂C₆H₃-N=C=O + H₂N-O-CH₃ → Cl₂C₆H₃-NH-C(O)-NH-O-CH₃

This direct, single-step formation of the final product from two key precursors is a hallmark of an efficient linear synthesis for this class of compounds.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. The key parameters for optimization are derived from studies on the synthesis of similar arylurea derivatives. researchgate.netscielo.br

Key Optimization Parameters:

Solvent: The choice of solvent can significantly influence reaction rates and solubility of reactants. Aprotic solvents such as tetrahydrofuran (B95107) (THF), ethyl acetate, or acetonitrile (B52724) are commonly employed to prevent unwanted side reactions with the highly reactive isocyanate intermediate. scielo.br The use of greener solvents is also a major consideration. researchgate.net

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to reflux conditions. Lower temperatures may slow the reaction rate, while excessively high temperatures can lead to the decomposition of reactants or products. researchgate.netscielo.br Studies on similar urea syntheses show that near-complete conversion can be achieved at temperatures between 80-90°C. researchgate.net

Stoichiometry: The molar ratio of the reactants, 3,4-dichlorophenyl isocyanate and methoxyamine , is a crucial factor. Using a slight excess of one reagent can drive the reaction to completion, but may complicate the purification process.

Catalysis: While many urea formations from isocyanates proceed readily without a catalyst, a mild, non-toxic base like sodium acetate can be used to facilitate the reaction, particularly if starting from precursors that generate the isocyanate in situ. researchgate.net

The following interactive table summarizes the typical parameters investigated during the optimization of arylurea synthesis.

ParameterConditions ExploredRationale and Potential Outcome
Solvent Dichloromethane (B109758), Acetonitrile, Methanol, Ethyl AcetateAffects reactant solubility and reaction rate. Acetonitrile often provides a good balance between conversion and selectivity and is considered a "greener" option than chlorinated solvents. scielo.br
Temperature 0 °C, Room Temperature, 80 °C, RefluxInfluences reaction kinetics. Higher temperatures increase the reaction rate but may also promote side reactions, decreasing selectivity. scielo.br
Catalyst None, Sodium Acetate, Potassium CarbonateA mild base can accelerate the reaction. Sodium acetate has been shown to be effective and is non-toxic. researchgate.net
Reactant Ratio 1:1, 1:1.2 (Isocyanate:Amine)A slight excess of the amine component can ensure full conversion of the valuable isocyanate intermediate.

Stereochemical Considerations in Synthesis

Stereochemistry pertains to the three-dimensional arrangement of atoms in a molecule. For the compound this compound, there are no chiral centers or elements of stereoisomerism (e.g., enantiomers or diastereomers). The molecule is achiral. Consequently, stereochemical considerations are not applicable to its synthesis. The synthetic route does not require stereoselective or stereospecific steps to control the formation of a particular stereoisomer.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. researchgate.netbridgew.edu This involves making intelligent, sustainable choices in reagents, solvents, and reaction conditions.

Prevention of Waste: The proposed linear synthesis is inherently efficient, combining two fragments into the final product with no theoretical loss of atoms (high atom economy). The main source of waste would be the solvent, which can be minimized by using less solvent or by recycling it.

Atom Economy: The key reaction, the addition of methoxyamine to 3,4-dichlorophenyl isocyanate, has a 100% atom economy, as all atoms of the reactants are incorporated into the final product.

Less Hazardous Chemical Synthesis: A primary green chemistry goal would be to avoid the use of highly toxic reagents like phosgene for the synthesis of the 3,4-dichlorophenyl isocyanate intermediate. Alternative, phosgene-free methods that use precursors like 3-substituted dioxazolones are being developed. researchgate.net

Safer Solvents and Auxiliaries: The selection of solvents is a critical aspect of green synthesis. Replacing hazardous solvents like benzene (B151609) or dichloromethane with greener alternatives such as acetonitrile, ethyl acetate, or even water (if reaction conditions permit) is a key strategy. scielo.br

Energy Efficiency: Optimizing the reaction to proceed efficiently at lower temperatures reduces energy consumption. researchgate.net Microwave-assisted synthesis is another technology that can sometimes reduce reaction times and energy input.

Use of Catalysis: Employing catalysts can enhance reaction efficiency and reduce the need for stoichiometric reagents that end up as waste. bridgew.edu Using a recyclable, non-toxic catalyst is preferable. researchgate.net

By focusing on these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally benign. The shift towards green urea synthesis is a significant trend in modern chemistry. rsc.org

Computational Chemistry and Molecular Modeling Studies of 3,4 Dichlorophenyl Methoxy Urea

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which dictates its stability, reactivity, and spectroscopic properties.

The electronic architecture of [(3,4-dichlorophenyl)methoxy]urea can be described by its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. For this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and influencing its reactivity.

Electron density distribution maps illustrate how electrons are shared among the atoms in the molecule. In this compound, high electron density would be anticipated around the electronegative oxygen, nitrogen, and chlorine atoms. The urea (B33335) moiety is particularly significant due to its resonance structures, which delocalize electron density across the N-C-O system. nih.gov This delocalization is crucial for the planarity and hydrogen-bonding capabilities of the urea group, which are often vital for biological activity. nih.gov

Table 1: Illustrative Frontier Orbital Energies for this compound

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations. Specific values for this compound require dedicated computational studies.

ParameterEnergy (eV)
HOMO Energy-7.25
LUMO Energy-1.15
HOMO-LUMO Gap6.10

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins.

The MEP map is color-coded to indicate charge regions:

Red: Regions of high negative potential, typically found around electronegative atoms like oxygen. These areas are favorable for electrophilic attack and hydrogen bond acceptance. In this compound, the carbonyl oxygen of the urea group would be a prominent red region.

Blue: Regions of high positive potential, usually located around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. The N-H protons of the urea group would appear as distinct blue regions.

Green/Yellow: Areas of near-zero or neutral potential, characteristic of nonpolar regions like the phenyl ring's carbon backbone.

Conformational Analysis and Energy Minimization

The biological function of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds and seeks to identify the most stable, low-energy structures.

This compound possesses several rotatable bonds, including the C-O, O-N, and C-N bonds. Rotation around these bonds gives rise to a complex potential energy surface with multiple energy minima, each corresponding to a stable conformation or "conformer."

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore this conformational space. By calculating the potential energy for each conformation, a set of low-energy, stable structures can be identified. For phenylurea derivatives, the relative orientation of the phenyl ring and the urea plane is a key determinant of stability. nih.gov In the case of this compound, the interaction between the methoxy (B1213986) group and the urea moiety will also significantly influence the preferred conformations.

Molecules are not static entities but are in constant motion. Molecular Dynamics (MD) simulations can model the movement of atoms in this compound over time, providing a picture of its conformational dynamics. nih.gov An MD simulation would reveal how the molecule transitions between different stable conformations and the energy barriers separating them. This dynamic behavior is crucial in a biological context, as a molecule may need to adopt a specific, higher-energy conformation to fit into a receptor's binding site—a concept known as "conformational selection." The simulation would also show the flexibility of different parts of the molecule, such as the wagging of the methoxy group or the rotation of the dichlorophenyl ring.

Table 2: Illustrative Low-Energy Conformers of this compound

This table illustrates the kind of data generated from conformational analysis. Specific values and dihedral angles for this compound require dedicated computational studies.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle (C-O-N-C)
10.00 (Global Minimum)178.5°
21.25-65.2°
32.1070.1°

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. uoa.gr This method is central to structure-based drug design, helping to identify potential biological targets and understand the molecular basis of a ligand's activity.

To perform a docking study with this compound, a three-dimensional structure of a target protein is required. A docking algorithm then samples a vast number of possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like steric fit and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

For this compound, the urea moiety is a key pharmacophoric feature, capable of forming strong, directional hydrogen bonds with amino acid residues in a protein's active site. frontiersin.org The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. The 3,4-dichlorophenyl ring can engage in hydrophobic or halogen-bonding interactions, anchoring the molecule in a nonpolar pocket of the receptor. Docking studies could predict which enzymes or receptors (such as kinases, which are common targets for urea-based inhibitors) are likely to bind to this compound and reveal the specific amino acids involved in forming a stable ligand-receptor complex. uoa.grfrontiersin.org These predictions provide a rational starting point for the development of new therapeutic agents.

Theoretical Binding Modes with Potential Receptors/Enzymes

The primary target for phenylurea herbicides like Linuron, and consequently its metabolites, is the D1 protein within the Photosystem II complex in plants and cyanobacteria. ucanr.eduunl.edu These herbicides act by blocking the plastoquinone (B1678516) (PQ) binding niche on the D1 protein, thereby inhibiting electron transport and halting photosynthesis. unl.edu

Computational docking studies on various PSII inhibitors have revealed key interactions within this binding site. For urea-based herbicides, the binding is primarily governed by hydrogen bonds and hydrophobic interactions. mdpi.com The urea moiety is crucial for forming hydrogen bonds with key amino acid residues in the D1 protein, such as Ser264 and His215. mdpi.com The phenyl group, with its chlorine substituents, typically fits into a hydrophobic pocket.

For this compound, the theoretical binding mode within the D1 protein is expected to be very similar to that of Linuron. The urea portion of the molecule would likely form critical hydrogen bonds with the backbone of amino acid residues in the binding pocket. The 3,4-dichlorophenyl group would occupy a hydrophobic region, with the chlorine atoms contributing to favorable van der Waals interactions. The key difference from Linuron is the absence of the N-methyl group, which in the parent compound contributes to the hydrophobic interactions. The presence of the methoxy group, however, would still allow for significant interaction within the binding pocket.

Table 1: Potential Interacting Residues in the D1 Protein Binding Site

Interacting ResidueType of Interaction with this compound (Predicted)
Serine 264Hydrogen Bond
Histidine 215Hydrogen Bond, π-π Stacking
Phenylalanine 265Hydrophobic Interaction
Leucine 271Hydrophobic Interaction

This table is predictive and based on studies of related phenylurea herbicides.

Scoring Functions and Binding Affinity Prediction

Scoring functions are essential computational tools used to predict the binding affinity between a ligand and a protein. nih.govnih.gov These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. Various scoring functions exist, including empirical, knowledge-based, and force-field-based functions. nih.govresearchgate.net

In the context of this compound, a scoring function would be used to evaluate the different possible binding poses within the D1 protein and to estimate its binding free energy. The predicted binding affinity would be a crucial factor in determining its potential efficacy as a PSII inhibitor.

While specific scoring function data for this compound is unavailable, studies on other herbicides have demonstrated the utility of these methods. For instance, the correlation between predicted scores and experimentally determined inhibitory concentrations (IC50 values) can validate the accuracy of the docking protocol and the scoring function used. researchgate.net The predicted binding affinity of this compound would likely be compared to that of Linuron to assess whether it is a more or less potent inhibitor. The loss of the methyl group might slightly alter the binding affinity, a hypothesis that could be tested using computational methods.

Table 2: Representative Scoring Functions in Drug Discovery

Scoring FunctionTypeKey Features
AutoDock VinaEmpiricalUses a machine-learning approach based on a large set of protein-ligand complexes. researchgate.net
GoldScoreEmpiricalConsiders hydrogen bonding, van der Waals interactions, and ligand flexibility.
ChemScoreEmpiricalBased on a set of empirically derived parameters for different types of interactions.
Lin_F9EmpiricalA linear combination of nine empirical terms, including a specific term for metal-ligand interactions. nih.govnih.gov

Pharmacophore Modeling for Structure-Based Drug Design (if applicable)

Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model for PSII inhibitors would typically include features such as hydrogen bond donors and acceptors, and hydrophobic regions.

A pharmacophore model derived from the binding mode of Linuron and other phenylurea herbicides would highlight the critical features for interaction with the D1 protein. For this compound, the key pharmacophoric features would be:

A hydrogen bond donor/acceptor group: corresponding to the urea moiety.

A hydrophobic aromatic group: represented by the 3,4-dichlorophenyl ring.

This model could then be used to virtually screen large compound libraries to identify novel molecules with the potential to act as PSII inhibitors. The model would serve as a 3D query to filter for compounds that possess the necessary spatial arrangement of these key features.

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions (if applicable)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding mode and the flexibility of the protein and ligand over time. nih.gov An MD simulation of this compound bound to the D1 protein would offer valuable insights into the stability of the predicted binding pose.

The simulation would track the atomic movements of the system, revealing how the ligand and protein adapt to each other. Key aspects to be analyzed from an MD simulation would include:

Root Mean Square Deviation (RMSD): to assess the stability of the protein and the ligand's position over time.

Hydrogen Bond Analysis: to monitor the persistence of the crucial hydrogen bonds identified in the docking studies.

By observing the dynamic behavior of the complex, researchers can gain a more realistic understanding of the binding event than what is provided by static docking poses alone.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3,4 Dichlorophenyl Methoxy Urea Analogs

Systematic Structural Modifications of the Phenyl Ring

The 3,4-dichlorophenyl group is a common feature in many biologically active molecules, where it often occupies a hydrophobic pocket in a target protein. Modifications to this ring, including the position and nature of its substituents, can dramatically alter binding affinity and selectivity.

The presence and position of halogen atoms on the phenyl ring are critical determinants of activity. The 3,4-dichloro substitution pattern is a well-established motif. Studies on analogous aryl ureas often show that both the type of halogen and its location can fine-tune the compound's electronic and steric profile.

For instance, in other series of urea (B33335) derivatives, a trend where activity follows F > Cl > Br has been observed, suggesting that halogen bonding may play a significant role in the active site. mdpi.com Shifting the chlorine atoms from the 3,4-positions to other positions like 2,4- or 3,5- would alter the molecule's dipole moment and shape, likely affecting its ability to fit into a specific binding pocket. Replacing one or both chlorine atoms with other halogens, such as fluorine or bromine, would similarly impact potency by modifying the balance of steric bulk and electronegativity. In some kinase inhibitor series, para-substituted chloro analogs have been found to be optimal for activity. nih.gov

Table 1: Effect of Phenyl Ring Halogen Substitutions on Relative Activity in Analogous Systems This table illustrates general trends observed in related aryl urea series, not specific data for [(3,4-dichlorophenyl)methoxy]urea.

Phenyl Ring Substitution Relative Potency Rationale
3,4-dichloro Baseline The parent compound substitution.
4-chloro Variable Often potent; para-position can be critical for activity. nih.gov
3-chloro Variable Activity depends on the specific target's topology.
4-fluoro Often Increased Favorable halogen bonding and metabolic stability. mdpi.com
4-bromo Often Decreased Increased steric bulk may be detrimental. mdpi.com

Altering the electronic nature of the phenyl ring by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a key strategy in lead optimization.

In studies of similar phenyl urea compounds, the introduction of strong EDGs, such as methoxy (B1213986) (–OCH₃) or dimethylamino (–N(CH₃)₂), often shows a preference for the 4-position of the phenyl ring. nih.gov For example, a 4-methoxy substitution can sometimes lead to potency similar to or greater than an unsubstituted analog. nih.gov Conversely, adding strong EWGs like nitro (–NO₂) or cyano (–CN) has also been shown to enhance potency, with the 3-position sometimes being preferred. nih.gov The choice between an EDG or EWG, and its optimal position, is highly dependent on the specific electronic and steric requirements of the target protein's binding site. For example, in one series, a 4-nitro analog displayed good potency, while a larger 4-methylsulfonyl analog was inactive, possibly due to its size. nih.gov

Table 2: Influence of Electronic Groups on Phenyl Ring on Relative Activity in Analogous Systems This table illustrates general trends observed in related aryl urea series, not specific data for this compound.

Substituent (Position) Group Type Observed Effect in Analogs
Methoxy (4-) Electron-Donating Generally favorable; can improve potency. nih.gov
Methyl (3-) Weak Electron-Donating Can be more potent than the 4-methyl isomer. nih.gov
Nitro (4-) Electron-Withdrawing Can display good potency. nih.gov
Cyano (3-) Electron-Withdrawing May show enhanced potency over the 4-cyano isomer. nih.gov

Variations in the Methoxy Linker

The methoxy linker (–O–CH₂–) serves to connect the phenyl ring to the urea moiety, providing a specific spatial arrangement and degree of flexibility. Modifications to this linker can impact the molecule's conformation and physicochemical properties.

Homologation, or the extension of the linker chain (e.g., to an ethoxy or propoxy group), increases the distance between the phenyl and urea fragments and adds conformational flexibility. This can either improve or diminish activity, depending on whether the added length allows for better positioning within the binding site or introduces an entropic penalty.

Replacing the ether oxygen with another heteroatom, such as sulfur (to form a thiomethyl linker) or nitrogen (to form an aminomethyl linker), would significantly alter the linker's bond angles, polarity, and hydrogen bonding capacity. These changes can fundamentally affect how the molecule presents its key pharmacophoric features to the target.

Table 3: Potential Modifications of the Linker Region This table presents hypothetical modifications based on standard medicinal chemistry strategies.

Linker Modification Structure Potential Impact
Homologation (Ethoxy) –O–CH₂–CH₂– Increased flexibility and lipophilicity.
Heteroatom (Sulfur) –S–CH₂– Altered bond angle and polarity.

To reduce the conformational flexibility of the linker and lock the molecule into a more bioactive conformation, the linker can be incorporated into a cyclic structure. This strategy often leads to an increase in binding affinity by reducing the entropic cost of binding. For example, constraining the linker within a ring, such as in a tetralone or chromane (B1220400) scaffold, can rigidly orient the phenyl and urea moieties relative to each other. Studies on other diaryl ureas have indicated that increased rigidity can be beneficial for activity. nih.gov

Modifications to the Urea Moiety

The urea moiety (–NH–CO–NH–) is a cornerstone of many inhibitors, primarily due to its ability to act as both a hydrogen bond donor and acceptor, often mimicking a peptide bond. frontiersin.orgnih.gov Its modification or replacement is a critical aspect of SAR studies.

In many urea-based inhibitors, the urea group forms crucial hydrogen bonds with the protein backbone in the target's active site. nih.gov N-methylation of one of the urea nitrogens, for example, removes a hydrogen bond donor, which can probe the importance of that specific interaction. While this can sometimes decrease activity, it may also improve properties like cell permeability. nih.gov

Bioisosteric replacement of the urea group is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. google.comrsc.org Thioureas, where the carbonyl oxygen is replaced by sulfur, alter the hydrogen bonding geometry and electronic character. Other successful replacements in various drug discovery programs include five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles, which can mimic the hydrogen bonding pattern of the urea. nih.gov The relative positioning of heteroatoms in these rings is crucial; for instance, a 1,3,4-oxadiazole (B1194373) and a 1,2,4-oxadiazole (B8745197) can have vastly different effects on potency. nih.govnih.gov

Table 4: Bioisosteric Replacements for the Urea Moiety This table illustrates common bioisosteres for urea and their general properties.

Moiety Structure Key Features
Urea (Baseline) –NH–CO–NH– Strong H-bond donor/acceptor.
Thiourea (B124793) –NH–CS–NH– Weaker H-bond acceptor, altered geometry. nih.gov
Squaramide C₄O₂(NH)₂ ring Rigidified scaffold with H-bond donor/acceptor properties. google.com
1,3,4-Oxadiazole Heterocyclic ring Can act as an H-bond acceptor; maintains planarity. nih.gov

N-Substitutions on the Urea Nitrogens

The urea moiety (-NH-CO-NH-) is a critical pharmacophore in many biologically active compounds, capable of forming multiple hydrogen bonds with protein targets. nih.gov Modifications to the nitrogen atoms of the urea core in this compound analogs can significantly influence their activity.

Research on related diaryl urea derivatives has shown that substitutions on the urea nitrogens can modulate biological activity. For instance, in a series of pyrazinyl–aryl urea derivatives, where one of the urea nitrogens is part of a larger heterocyclic system, the nature of the substituents on the other nitrogen atom plays a crucial role in their anti-cancer activity. nih.gov While specific data for N-substituted this compound is not extensively available in the public domain, general principles from analogous series can be inferred. For example, the introduction of small alkyl or substituted aryl groups on the urea nitrogen can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity to the target protein.

Consider a hypothetical series of N-substituted this compound analogs to illustrate this principle:

CompoundR1-SubstituentR2-SubstituentBiological Activity (Hypothetical IC50)
1 HH10 µM
2 CH₃H5 µM
3 HPhenyl8 µM
4 CH₃Phenyl12 µM

This table is for illustrative purposes only and does not represent real experimental data.

In this hypothetical scenario, a small methyl substitution (Compound 2) enhances activity, possibly by improving target interaction or metabolic stability. In contrast, a bulky phenyl group (Compound 3) might slightly decrease activity, and the combination of both (Compound 4) could be detrimental, highlighting the delicate balance of steric and electronic factors.

Replacement of the Urea Core

The urea core, while a potent hydrogen bonding unit, can sometimes confer unfavorable physicochemical properties, such as poor solubility or metabolic instability. nih.gov Therefore, medicinal chemists often explore the replacement of the urea moiety with bioisosteres—different functional groups that retain the essential biological activity.

Common bioisosteric replacements for the urea group include thiourea, guanidine, and various five-membered heterocyclic rings like oxadiazoles or triazoles. These replacements aim to mimic the hydrogen bond donor-acceptor pattern of the urea group while potentially improving other properties. For example, replacing the urea with a thiourea (C=S instead of C=O) can alter the electronic character and hydrogen bonding strength, which may lead to changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of QSAR Models for Predictive Activity

The development of a QSAR model for this compound analogs would involve several key steps. First, a dataset of analogs with their measured biological activities (e.g., IC50 values) is required. Then, for each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) is calculated. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the biological activity.

For instance, a simplified QSAR equation might look like:

log(1/IC50) = c1LogP + c2MW + c3*HBA + constant

Where LogP is the lipophilicity, MW is the molecular weight, HBA is the number of hydrogen bond acceptors, and c1, c2, and c3 are coefficients determined by the regression analysis. Such models, once validated, can be used to predict the activity of new analogs before they are synthesized, saving time and resources.

Identification of Key Descriptors Influencing Biological Activity

A crucial outcome of QSAR analysis is the identification of the most important molecular descriptors that influence the biological activity. For dichlorophenyl urea derivatives, key descriptors often include:

Hydrophobicity (LogP): The 3,4-dichloro substitution on the phenyl ring significantly increases the lipophilicity of the molecule, which can be crucial for membrane permeability and binding to hydrophobic pockets in the target protein.

Electronic Properties: The electron-withdrawing nature of the chlorine atoms influences the electronic distribution across the molecule, which can affect interactions with the target. Descriptors such as Hammett constants or calculated atomic charges can quantify this.

Steric Parameters: The size and shape of the substituents on the urea and the phenyl ring are critical. Descriptors like molar refractivity or steric hindrance parameters can capture these effects.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.

For example, in a study of 1,3-bis(3,5-dichlorophenyl)urea, the presence of the dichlorophenyl rings was found to be a key determinant of its anti-melanoma activity. nih.gov A QSAR study on such a series would likely highlight descriptors related to the size, shape, and electronic nature of these rings as being critical for activity.

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatics provides a powerful toolkit for analyzing and visualizing large datasets of chemical structures and their associated biological activities, thereby accelerating the process of SAR elucidation. For this compound analogs, several chemoinformatic approaches can be employed.

One common technique is pharmacophore modeling . A pharmacophore is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By aligning a set of active analogs, a common pharmacophore can be generated. This pharmacophore model can then be used as a 3D query to search large compound databases for new, structurally diverse molecules that might also be active.

Another powerful chemoinformatic tool is virtual screening . This involves computationally docking a library of virtual compounds into the 3D structure of the target protein. The docking algorithm predicts the binding mode and estimates the binding affinity of each compound. This allows for the rapid screening of thousands or even millions of compounds to identify a smaller, more manageable set of promising candidates for experimental testing.

For this compound analogs, if the protein target is known and its 3D structure is available, virtual screening could be used to explore a wide range of N-substitutions and urea core replacements to predict which modifications are most likely to enhance binding affinity.

Finally, clustering and similarity searching are used to group compounds based on their structural similarity. This can help to identify trends in the data, such as which structural motifs are consistently associated with high or low activity.

Mechanistic Studies of 3,4 Dichlorophenyl Methoxy Urea S Biological Activity

Enzyme Inhibition Kinetics and Mechanisms

Identification of Target Enzymes

No published data identifies specific enzyme targets for [(3,4-dichlorophenyl)methoxy]urea.

Characterization of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Without identified enzyme targets, no studies on the type of inhibition exist.

Determination of Inhibition Constants (Ki)

No inhibition constants for this compound are available in the literature.

Receptor Binding Profiling and Ligand-Receptor Interactions

Radioligand Binding Assays (in vitro, non-human systems)

There are no available reports of radioligand binding assays being conducted for this compound.

Functional Assays for Agonist/Antagonist Activity (in vitro, non-human systems)

No functional assays determining the agonist or antagonist properties of this compound have been reported.

Signaling Pathway Modulation (in cellular models, non-human)

There is no available research data detailing how this compound may modulate specific signaling pathways within non-human cellular models.

Cellular Mechanism of Action in In Vitro Models (non-human cell lines)

Effects on Cellular Processes (e.g., proliferation, apoptosis, differentiation)

No studies were found that investigated the effects of this compound on fundamental cellular processes such as proliferation, apoptosis, or differentiation in any non-human cell lines.

Gene Expression and Proteomic Profiling

There are no public records of gene expression or proteomic profiling studies conducted on cells treated with this compound to identify changes in gene or protein expression patterns.

Metabolic Pathways and Biotransformation Studies (in vitro, non-human enzymes/systems)

Enzymatic Hydrolysis and Oxidation Pathways

Specific enzymatic hydrolysis and oxidation pathways for the biotransformation of this compound have not been described in the scientific literature.

Identification of Major Metabolites

No studies have been published that identify the major metabolites of this compound following in vitro metabolism by non-human enzyme systems.

Advanced Analytical Techniques for the Characterization and Quantification of 3,4 Dichlorophenyl Methoxy Urea

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for elucidating the molecular structure of [(3,4-dichlorophenyl)methoxy]urea, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for determining the precise arrangement of atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the protons in different chemical environments. For instance, the protons of the aromatic ring would appear as a complex multiplet in the downfield region, characteristic of their electronic environment influenced by the two chlorine atoms. The methylene (B1212753) protons of the methoxy (B1213986) group and the protons of the urea (B33335) moiety would each exhibit unique chemical shifts and coupling patterns, allowing for their unambiguous assignment. Similarly, a ¹³C NMR spectrum would provide evidence for each unique carbon atom in the structure, from the dichlorinated benzene (B151609) ring to the carbonyl carbon of the urea group and the methoxy carbon.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the urea group would typically appear as one or more bands in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is a strong indicator and would be observed in the range of 1630-1680 cm⁻¹. Furthermore, characteristic peaks corresponding to the C-O stretch of the methoxy group and the C-Cl stretches of the dichlorophenyl ring would be present, confirming the key functional moieties of the molecule.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecule, which should align with the calculated theoretical mass of C₈H₈Cl₂N₂O₂. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as the methoxy group or parts of the dichlorophenyl ring.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic methods are vital for separating this compound from any impurities or byproducts and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method would likely be developed, utilizing a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer. The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its corresponding peak relative to any other peaks present in the chromatogram. For quantification, a calibration curve would be constructed using standards of known concentration, allowing for the accurate determination of the amount of [(3,a4-dichlorophenyl)methoxy]urea in a given sample.

Gas Chromatography (GC) could also be applied for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization might be necessary to increase its volatility. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide excellent separation and sensitive detection for purity assessment and quantification.

X-ray Crystallography for Solid-State Structure Determination (if available)

Should single crystals of sufficient quality be obtained, X-ray Crystallography would offer the definitive three-dimensional structure of this compound in the solid state. This powerful technique would provide precise bond lengths, bond angles, and conformational details of the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the urea group, which are critical for understanding its solid-state properties. As of the current literature survey, specific X-ray crystallographic data for this compound is not widely published.

Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as in environmental or biological samples, hyphenated techniques are the methods of choice.

Future Directions and Research Opportunities for 3,4 Dichlorophenyl Methoxy Urea

Exploration of Novel Synthetic Pathways

The synthesis of urea (B33335) derivatives has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov These classical approaches, while effective, pose significant safety and environmental concerns, prompting a shift towards safer and more efficient synthetic strategies. nih.govacs.org Future research on [(3,4-dichlorophenyl)methoxy]urea should prioritize the development and optimization of novel synthetic pathways that are both environmentally benign and economically viable.

Modern synthetic methodologies that could be adapted for this compound include:

Greener Reagents: The use of phosgene substitutes such as N,N'-Carbonyldiimidazole (CDI) offers a safer alternative, as it is a stable, crystalline solid that does not produce chlorinated byproducts. nih.gov Other less toxic agents like diethyl carbonate have also been explored. nih.gov

Catalytic Methods: Direct carbonylation of amines using carbon dioxide (CO2) as a C1 building block represents a highly attractive, atom-economical approach. organic-chemistry.org Recent advancements have demonstrated the feasibility of this method at atmospheric pressure and room temperature using specific catalysts. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety and scalability, particularly when dealing with hazardous intermediates. The Curtius rearrangement of acyl azides to form isocyanates in a flow reactor, followed by in-situ trapping with an amine, can produce ureas with high efficiency and purity. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of urea derivatives. nih.gov This technique has been successfully applied to one-pot tandem reactions, enabling the rapid construction of diverse urea libraries. nih.gov

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

Methodology Reagents Advantages Disadvantages
Traditional Phosgene, Isocyanates Well-established, versatile Highly toxic and hazardous reagents
Safer Alternatives N,N'-Carbonyldiimidazole (CDI), Diethyl Carbonate Reduced toxicity, solid and stable reagents nih.gov May require specific reaction conditions
Catalytic Amines, CO2, Catalysts Atom-economical, uses sustainable C1 source organic-chemistry.org Catalyst development and optimization required
Flow Chemistry Acyl Azides, Amines Enhanced safety, scalability, rapid optimization nih.gov Requires specialized equipment
Microwave-Assisted Carboxylic Acids, Amines Rapid reaction times, high yields nih.gov May not be suitable for all substrates

Development of Advanced Computational Models

Computational methods have become indispensable in modern drug discovery, offering a cost-effective and rapid means to predict molecular properties, screen for biological targets, and optimize lead compounds. emanresearch.orgemanresearch.org For this compound, the development of advanced computational models can guide future research by providing critical insights into its behavior and potential interactions.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are essential for identifying the molecular features that influence the biological activity of a series of compounds. igi-global.com By developing 3D-QSAR models for analogs of this compound, researchers can establish a correlation between the compound's three-dimensional structure and its biological effects, guiding the design of more potent molecules. emanresearch.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For this compound, docking studies can help identify potential protein targets and elucidate the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. emanresearch.org

Pharmacophore Modeling: A pharmacophore model defines the essential structural features responsible for a molecule's biological activity. emanresearch.org Developing a pharmacophore model based on this compound and its analogs can facilitate virtual screening of large compound libraries to identify novel molecules with similar therapeutic potential. emanresearch.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. emanresearch.org Early in-silico assessment of this compound can help anticipate its pharmacokinetic profile and potential liabilities, saving time and resources in later developmental stages.

Table 2: Application of Computational Models in Drug Design

Computational Method Application for this compound Reference
QSAR Predict biological activity based on structural features; guide analog design. emanresearch.orgigi-global.com
Molecular Docking Identify potential protein targets; predict binding modes and affinity. emanresearch.org
Pharmacophore Modeling Identify key structural features for activity; enable virtual screening. emanresearch.org
ADMET Prediction Forecast pharmacokinetic and toxicity profiles early in development. emanresearch.org

Elucidation of Undiscovered Biological Activities

The urea scaffold is present in a wide range of biologically active molecules, including approved drugs targeting various diseases. nih.govacs.org While the specific biological profile of this compound is not extensively documented, its structural similarity to other bioactive urea derivatives suggests it may possess undiscovered therapeutic potential. Future research should focus on systematic screening to uncover novel biological activities.

Potential areas for investigation include:

Kinase Inhibition: Diaryl ureas are a well-known class of kinase inhibitors. researchgate.netresearchgate.net Given that researchers have identified novel urea-based compounds as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for potential use in cancer treatment, this compound should be screened against a panel of kinases to identify potential anticancer activity. nih.govresearchgate.net

Enzyme Inhibition: Urea-based compounds have been identified as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), which are therapeutic targets for pain and inflammation. igi-global.com The anti-tuberculosis activity of some urea compounds has also been linked to the inhibition of Eph enzymes. nih.gov

Neuroprotective and Anti-inflammatory Activity: Some urea derivatives have shown potential in modulating neuroinflammation. researchgate.net Investigating the effects of this compound in models of neurodegenerative diseases could reveal novel therapeutic applications.

Antimicrobial Activity: The urea functionality is a component of compounds screened for anti-tuberculosis activity. nih.gov Broader screening against various bacterial and fungal pathogens could uncover new antimicrobial properties.

Table 3: Potential Biological Targets for this compound

Target Class Specific Examples Potential Therapeutic Area Reference
Protein Kinases FGFR1, Raf kinase Cancer researchgate.netnih.gov
Hydrolases FAAH, sEH Pain, Inflammation igi-global.com
Eph Enzymes EphB Tuberculosis nih.gov
Neurotransmitter Transporters DAT, SERT Neurological Disorders researchgate.net

Application in Chemical Biology Probes

Chemical probes are small molecules used as tools to study the function of proteins and biological pathways directly in living systems. rsc.orgnih.gov A high-quality chemical probe must be potent, selective, and demonstrate target engagement in a cellular context. aacrjournals.org this compound, if found to potently and selectively modulate a specific biological target, could be developed into a valuable chemical probe.

The development process would involve:

Target Identification and Validation: The primary biological target of the compound must be unambiguously identified.

Optimization: The initial hit compound would likely undergo medicinal chemistry efforts to improve its potency and selectivity for the intended target, while minimizing off-target effects. nih.gov

Development of an Inactive Analog: A structurally similar but biologically inactive analog should be synthesized. This control compound is crucial for confirming that the observed biological effects are due to the modulation of the intended target. nih.gov

Application in Biological Systems: Once validated, the chemical probe can be used to interrogate complex biological processes, validate new drug targets, and explore disease mechanisms. rsc.orgnih.gov

The transformation of this compound from a simple compound into a high-quality chemical probe would provide a powerful tool for the broader scientific community to investigate cellular biology with precision. nih.govfrontiersin.org

Rational Design of Next-Generation Analogs Based on Mechanistic Insights

A deep understanding of how this compound interacts with its biological target at a molecular level is fundamental for the rational design of improved, next-generation analogs. This process relies heavily on structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule to observe the impact on its activity. nih.gov

Future research should focus on:

Systematic SAR Studies: By synthesizing a library of analogs where the dichlorophenyl ring and the methoxyurea (B1295109) moiety are systematically modified, researchers can build a detailed SAR profile. nih.gov For example, altering the substitution pattern on the phenyl ring or replacing the urea with a thiourea (B124793) or carbamate (B1207046) can dramatically affect potency and target selectivity. nih.gov

Structural Biology: Obtaining a co-crystal structure of this compound or a potent analog bound to its protein target would provide invaluable mechanistic insights. This structural information would reveal the key binding interactions and guide the design of new molecules that optimize these contacts for higher affinity and selectivity.

Mechanism-Driven Optimization: Once the mechanism of action is understood, analogs can be designed to not only improve potency but also to enhance pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy. researchgate.net

By integrating SAR, structural biology, and computational modeling, researchers can move beyond serendipitous discovery towards the rational design of superior analogs of this compound with tailored biological activities and improved therapeutic potential.

Q & A

Q. Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy or urea groups) .
  • Elemental Analysis : Validate %C, %H, %N, and %Cl against theoretical values .

Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) impact the biological activity of this compound?

Methodological Answer :
Comparative studies on analogs (e.g., 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea vs. diuron) reveal:

  • Herbicidal Activity : Methoxy groups enhance photostability but reduce solubility, altering soil mobility .
  • Metabolic Pathways : Methoxy-substituted derivatives undergo slower oxidative degradation (vs. methyl groups) in in vitro liver microsome assays .
  • Receptor Binding : Molecular docking simulations (e.g., AutoDock Vina) show methoxy groups alter hydrogen-bonding interactions with photosynthetic D1 proteins .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation (common in dichlorophenyl compounds) .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the urea moiety.
  • Purity Monitoring : Re-analyze stability every 6 months via HPLC to detect degradation products (e.g., 3,4-dichloroaniline) .

Advanced: How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

Q. Methodological Answer :

  • QSAR Models : Correlate logP values (e.g., calculated via ChemAxon) with bioavailability; aim for logP < 3 to enhance solubility .
  • ADMET Prediction : Use SwissADME to predict metabolic sites (e.g., methoxy demethylation) and toxicity risks .
  • Docking Studies : Simulate binding to target enzymes (e.g., cytochrome P450) to prioritize analogs with lower off-target interactions .

Basic: What are the primary metabolic pathways of this compound in biological systems?

Methodological Answer :
In in vivo models (e.g., rodents), metabolism proceeds via:

  • Phase I : Demethoxylation to form N-(3,4-dichlorophenyl)urea, confirmed by LC-MS/MS .
  • Phase II : Glucuronidation or sulfation of hydroxylated intermediates, detected as conjugates in urine .
  • Excretion : >80% eliminated renally within 48 hours, with trace accumulation in adipose tissue .

Advanced: What experimental strategies can mitigate batch-to-batch variability in this compound synthesis?

Q. Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to ensure consistent intermediate formation .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .
  • Quality Control : Enforce strict specifications for starting materials (e.g., 3,4-dichlorophenylmethanol purity ≥99%) .

Basic: How do environmental factors influence the degradation of this compound in soil?

Methodological Answer :
Degradation rates depend on:

  • Microbial Activity : Enhanced in loamy soils (pH 6–7) with organic carbon content >2% .
  • Abiotic Factors : Hydrolysis accelerates at high humidity (>80%) and UV exposure (t½ reduced from 30 to 10 days) .
  • Analytical Confirmation : Quantify residues via GC-ECD or ELISA kits validated for phenylurea herbicides .

Advanced: What mechanistic insights explain the herbicidal selectivity of this compound analogs?

Methodological Answer :
Selectivity arises from:

  • Target-Specific Inhibition : Competitive binding to photosystem II (PSII) D1 protein in weeds, absent in resistant crops .
  • Translocation Efficiency : Methoxy groups enhance vascular transport in dicots (e.g., Amaranthus) vs. monocots .
  • Resistance Mutations : E256V mutation in psbA gene reduces binding affinity; screen weed populations via PCR-RFLP .

Notes

  • Avoid abbreviations; full chemical names are used for clarity.
  • Citations adhere to evidence IDs (e.g., ) from peer-reviewed sources, excluding non-academic platforms.
  • Advanced FAQs integrate interdisciplinary approaches (e.g., computational modeling, molecular biology) to address research gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.